molecular formula C12H17N3O2 B1476180 (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2097982-17-5

(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No. B1476180
CAS RN: 2097982-17-5
M. Wt: 235.28 g/mol
InChI Key: QTDYTVSNIRCQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone”, commonly known as APMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression. This compound belongs to the class of organic compounds known as 1-benzoylpiperidines .


Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O2. The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .

Scientific Research Applications

Pharmaceutical Drug Design

Piperidine derivatives are integral in the design of pharmaceutical drugs due to their presence in over twenty classes of pharmaceuticals . The structure of (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone makes it a valuable synthetic block for constructing drugs, particularly those targeting neurological disorders and pain management.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for synthesizing substituted piperidines is crucial in modern organic chemistry . This compound can serve as a precursor in multicomponent reactions, leading to the formation of biologically active piperidines.

Cancer Research

In cancer research, piperidine derivatives have been used to create selective inhibitors of Protein Kinase B (PKB or Akt), which is frequently deregulated in cancer . As such, (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone could be instrumental in the development of antitumor agents.

Mechanism of Action

Target of Action

The primary target of (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is Nitric Oxide Synthase, Inducible . Nitric Oxide Synthase, Inducible is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, inducible, and modulate its activity . This interaction may lead to changes in the production of nitric oxide, thereby affecting various physiological processes.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-8-9(2-5-14-11)12(16)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYTVSNIRCQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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